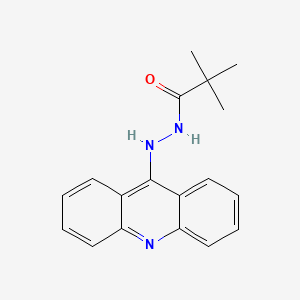
N'-(acridin-9(10H)-ylidene)-2,2-dimethylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(9,10-DIHYDROACRIDIN-9-YLIDENE)-2,2-DIMETHYLPROPANEHYDRAZIDE is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
The synthesis of N’-(9,10-DIHYDROACRIDIN-9-YLIDENE)-2,2-DIMETHYLPROPANEHYDRAZIDE typically involves the reaction of acridin-9-yl hydrazine with 2,2-dimethylpropanehydrazide under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-(9,10-DIHYDROACRIDIN-9-YLIDENE)-2,2-DIMETHYLPROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using reagents like halogens or alkylating agents.
Scientific Research Applications
N’-(9,10-DIHYDROACRIDIN-9-YLIDENE)-2,2-DIMETHYLPROPANEHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with biological macromolecules.
Medicine: Due to its structural similarity to other bioactive acridine derivatives, it is being explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N’-(9,10-DIHYDROACRIDIN-9-YLIDENE)-2,2-DIMETHYLPROPANEHYDRAZIDE involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, disrupting its function and leading to various biological effects. Additionally, the compound may interact with enzymes and other proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
N’-(9,10-DIHYDROACRIDIN-9-YLIDENE)-2,2-DIMETHYLPROPANEHYDRAZIDE can be compared with other acridine derivatives, such as:
4-(9,10-Dihydroacridin-9-ylidene)thiosemicarbazide: This compound has similar structural features but differs in its functional groups, leading to distinct chemical and biological properties.
N-(9,10-dihydroacridin-9-ylidene)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide: Another related compound with variations in its substituents, resulting in different applications and reactivity.
Properties
Molecular Formula |
C18H19N3O |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N'-acridin-9-yl-2,2-dimethylpropanehydrazide |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)17(22)21-20-16-12-8-4-6-10-14(12)19-15-11-7-5-9-13(15)16/h4-11H,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
JFYJSNQUQVRSNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















